molecular formula C17H18ClN3O2 B267426 N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide

N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide

Katalognummer B267426
Molekulargewicht: 331.8 g/mol
InChI-Schlüssel: CIKNYPBWQCBCCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). This compound has been extensively studied for its potential applications in cancer treatment, as EGFR is commonly overexpressed in many types of cancer.

Wirkmechanismus

N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing the receptor from phosphorylating its downstream targets. This inhibition of EGFR activity leads to a reduction in cell proliferation and survival, as well as an increase in apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide have been extensively studied in both in vitro and in vivo models. In cancer cells, N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has been shown to inhibit cell proliferation and survival, induce apoptosis, and inhibit the activation of downstream signaling pathways such as PI3K/Akt and MAPK/Erk. In animal models, N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has been shown to inhibit tumor growth and metastasis, and to sensitize tumors to chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide is its specificity for EGFR, which allows for targeted inhibition of this receptor without affecting other signaling pathways. However, one limitation of N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide is its relatively low potency, which can make it difficult to achieve complete inhibition of EGFR activity in some contexts.

Zukünftige Richtungen

There are several potential future directions for research on N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide and related compounds. One area of interest is the development of more potent and selective inhibitors of EGFR, which could improve the efficacy and specificity of these compounds for cancer treatment. Additionally, there is ongoing research into the use of N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide and other EGFR inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, to enhance their effectiveness. Finally, there is interest in investigating the potential role of EGFR inhibitors in the treatment of other diseases besides cancer, such as inflammatory disorders and neurodegenerative diseases.

Synthesemethoden

N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide can be synthesized using a multi-step process involving several chemical reactions. The starting material for the synthesis is 4-chloroaniline, which is first reacted with phosgene to form 4-chloroanilinocarbonyl chloride. This intermediate is then reacted with 3-nitroaniline to form the desired product, which is then further purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has been extensively studied in the context of cancer research, as it has been shown to inhibit the activity of EGFR, which is known to be overexpressed in many types of cancer. In particular, N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, and has been investigated as a potential therapeutic agent for various types of cancer, including breast cancer, lung cancer, and head and neck cancer.

Eigenschaften

Produktname

N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide

Molekularformel

C17H18ClN3O2

Molekulargewicht

331.8 g/mol

IUPAC-Name

N-[3-[(4-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide

InChI

InChI=1S/C17H18ClN3O2/c1-11(2)16(22)19-14-4-3-5-15(10-14)21-17(23)20-13-8-6-12(18)7-9-13/h3-11H,1-2H3,(H,19,22)(H2,20,21,23)

InChI-Schlüssel

CIKNYPBWQCBCCA-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Kanonische SMILES

CC(C)C(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.